molecular formula C27H52 B14177047 12-Butyltricosa-1,22-diene CAS No. 918442-42-9

12-Butyltricosa-1,22-diene

Cat. No.: B14177047
CAS No.: 918442-42-9
M. Wt: 376.7 g/mol
InChI Key: SZKBUGWVBLCLSH-UHFFFAOYSA-N
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Description

12-Butyltricosa-1,22-diene is an organic compound with the molecular formula C27H52. It is a long-chain hydrocarbon featuring two double bonds, specifically located at the 1st and 22nd positions. This compound is part of the diene family, which is characterized by the presence of two carbon-carbon double bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 12-Butyltricosa-1,22-diene can be achieved through various synthetic routes. One notable method involves the isomerization of olefins. For instance, the reaction can be carried out in a slurry of potassium on alumina (K/Al2O3) in hexane, hexane/toluene (1:1), and toluene, yielding different percentages of olefin isomerization .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as the use of continuous flow reactors and optimized reaction conditions, can be applied to scale up the laboratory methods.

Chemical Reactions Analysis

Types of Reactions: 12-Butyltricosa-1,22-diene undergoes various chemical reactions typical of dienes. These include:

    Oxidation: The double bonds in this compound can be oxidized to form epoxides or diols.

    Reduction: Hydrogenation can reduce the double bonds to form the corresponding alkane.

    Substitution: Electrophilic addition reactions, such as the addition of halogens or hydrogen halides, can occur at the double bonds.

Common Reagents and Conditions:

    Oxidation: Reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4) can be used under mild conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly used.

    Substitution: Halogens (e.g., Br2) or hydrogen halides (e.g., HBr) can be used under controlled temperatures to achieve desired products.

Major Products:

    Oxidation: Epoxides or diols.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated hydrocarbons.

Scientific Research Applications

12-Butyltricosa-1,22-diene has several applications in scientific research:

    Chemistry: It serves as a model compound for studying the reactivity of long-chain dienes and their behavior in various chemical reactions.

    Industry: Used in the production of polymers and other materials where specific structural properties are required.

Mechanism of Action

The mechanism of action of 12-Butyltricosa-1,22-diene in chemical reactions involves the interaction of its double bonds with various reagents. For example, in electrophilic addition reactions, the double bonds act as nucleophiles, attacking electrophilic species to form intermediate carbocations, which then undergo further transformations to yield the final products.

Comparison with Similar Compounds

    1,3-Butadiene: A simple diene with two double bonds at the 1st and 3rd positions.

    Isoprene: A naturally occurring diene with double bonds at the 1st and 4th positions.

    2,4-Hexadiene: A diene with double bonds at the 2nd and 4th positions.

Uniqueness: 12-Butyltricosa-1,22-diene is unique due to its long carbon chain and the specific positioning of its double bonds. This structure imparts distinct chemical properties and reactivity patterns compared to shorter-chain dienes.

Properties

CAS No.

918442-42-9

Molecular Formula

C27H52

Molecular Weight

376.7 g/mol

IUPAC Name

12-butyltricosa-1,22-diene

InChI

InChI=1S/C27H52/c1-4-7-10-12-14-16-18-20-22-25-27(24-9-6-3)26-23-21-19-17-15-13-11-8-5-2/h4-5,27H,1-2,6-26H2,3H3

InChI Key

SZKBUGWVBLCLSH-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CCCCCCCCCC=C)CCCCCCCCCC=C

Origin of Product

United States

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